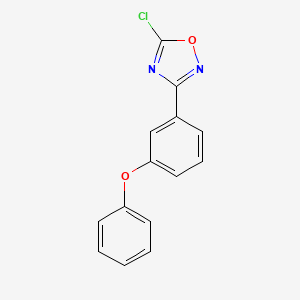

5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole

説明

5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H9ClN2O2 and its molecular weight is 272.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemosensors for Fluoride Ion

Research has identified compounds related to 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole with significant applications as chemosensors for fluoride ions. These chemosensors, based on phenol hydroxyl and oxadiazole groups, exhibit selective and colorimetric sensing capabilities. Their spectroscopic and colorimetric properties in specific solutions demonstrate distinctive color changes and optical shifts upon fluoride ion addition, attributed to the intramolecular hydrogen bond interaction between phenolic hydroxyl and fluoride ions (Ma et al., 2013).

Fluorescent Chemosensors for Fluoride Ion

Further advancements include novel phenyl-based conjugated polymers containing oxadiazole moieties, which act as highly sensitive and selective sensory materials for fluoride ions. These polymers surpass small molecules in sensitivity and can be utilized as both fluorescent and colorimetric sensors for fluoride ions, demonstrating their versatility and potential in various sensing applications (Zhou et al., 2005).

Synthesis and Applications in Liquid Crystals

1,3,4-Oxadiazole derivatives, including those related to this compound, have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These compounds, when incorporated into liquid crystals, exhibit cholesteric or nematic/smectic A phases, along with strong blue fluorescence emissions. Such characteristics make them suitable for applications in display technologies and optoelectronic devices (Han et al., 2010).

Anticancer and Anti-inflammatory Activities

Compounds structurally related to this compound have been explored for their potential anticancer and anti-inflammatory activities. Specific derivatives have shown promising results in inducing apoptosis in cancer cell lines and inhibiting inflammatory responses, suggesting their utility in developing new therapeutic agents (Zhang et al., 2005).

Herbicidal Activity

The synthesis of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring has demonstrated moderate to high levels of herbicidal activity against various weeds, showcasing the potential agricultural applications of these compounds (Tajik & Dadras, 2011).

作用機序

Target of Action

Based on the structural similarity to other oxadiazole compounds, it is plausible that it may interact with enzymes or receptors in the cell, altering their function .

Mode of Action

The exact mode of action of 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole is not well understood. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions may lead to changes in the conformation or activity of the target, thereby altering cellular processes .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Based on its chemical structure, it may cause alterations in cellular processes, potentially leading to changes in cell function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with targets .

特性

IUPAC Name |

5-chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-14-16-13(17-19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVORXEAUVSBUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NOC(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)

![Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate](/img/structure/B1523231.png)

![2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1523232.png)

![(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1523234.png)

![N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1523236.png)

![3-Bromopyrazolo[1,5-B]pyridazine](/img/structure/B1523243.png)